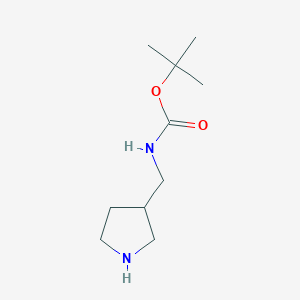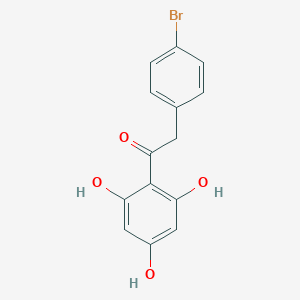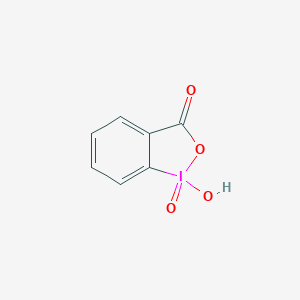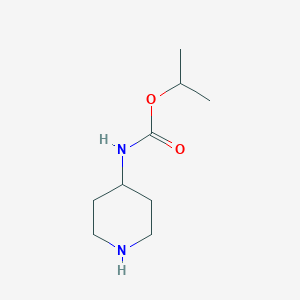
Isopropyl piperidin-4-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl piperidin-4-ylcarbamate (IPC) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. IPC is a carbamate derivative of piperidine, which is a heterocyclic organic compound. IPC has been shown to possess a wide range of biological activities, including anticonvulsant, antinociceptive, and anxiolytic effects.
Mechanism Of Action
The exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood. However, it is believed that Isopropyl piperidin-4-ylcarbamate acts on the GABAergic system in the brain, which is involved in the regulation of anxiety, sleep, and muscle relaxation. Isopropyl piperidin-4-ylcarbamate has been shown to enhance the activity of GABA-A receptors, which leads to increased inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical And Physiological Effects
Isopropyl piperidin-4-ylcarbamate has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the severity and duration of seizures in animal models of epilepsy. Isopropyl piperidin-4-ylcarbamate has also been shown to reduce pain sensitivity in animal models of neuropathic pain. In addition, Isopropyl piperidin-4-ylcarbamate has been shown to reduce anxiety-like behavior in animal models of anxiety.
Advantages And Limitations For Lab Experiments
Isopropyl piperidin-4-ylcarbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, there are also some limitations to using Isopropyl piperidin-4-ylcarbamate in lab experiments. For example, the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate is not fully understood, and its effects may vary depending on the species and strain of animal used.
Future Directions
There are several future directions for Isopropyl piperidin-4-ylcarbamate research. One area of interest is the potential use of Isopropyl piperidin-4-ylcarbamate in the treatment of neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another area of interest is the development of novel Isopropyl piperidin-4-ylcarbamate derivatives with improved pharmacological properties. Finally, further studies are needed to elucidate the exact mechanism of action of Isopropyl piperidin-4-ylcarbamate and to determine its potential side effects and toxicity.
Synthesis Methods
The synthesis of Isopropyl piperidin-4-ylcarbamate involves the reaction between isopropylamine and piperidin-4-ol in the presence of phosgene. The reaction leads to the formation of Isopropyl piperidin-4-ylcarbamate, which is a white crystalline solid with a melting point of 103-105°C. Isopropyl piperidin-4-ylcarbamate can be purified by recrystallization from ethanol or ethyl acetate.
Scientific Research Applications
Isopropyl piperidin-4-ylcarbamate has been extensively studied for its potential therapeutic properties. It has been shown to possess anticonvulsant, antinociceptive, and anxiolytic effects in animal models. Isopropyl piperidin-4-ylcarbamate has also been investigated for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression.
properties
CAS RN |
141498-57-9 |
|---|---|
Product Name |
Isopropyl piperidin-4-ylcarbamate |
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
propan-2-yl N-piperidin-4-ylcarbamate |
InChI |
InChI=1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
JGTGSYCISOQGQC-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1CCNCC1 |
Canonical SMILES |
CC(C)OC(=O)NC1CCNCC1 |
synonyms |
Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
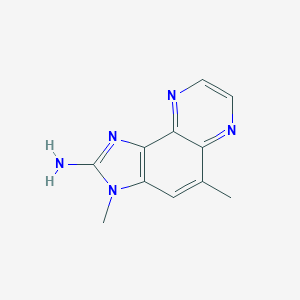
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
![ethyl 2-ethoxy-4-[2-[[(1R)-3-methyl-1-(2-piperidin-1-ylphenyl)butyl]amino]-2-oxoethyl]benzoate](/img/structure/B121641.png)
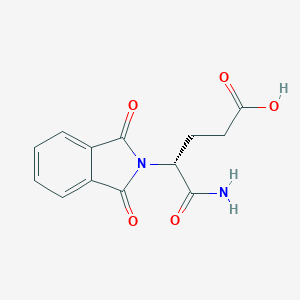
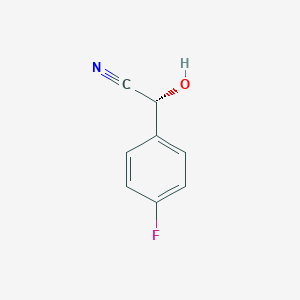
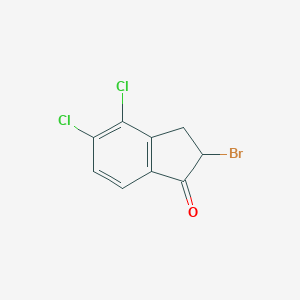
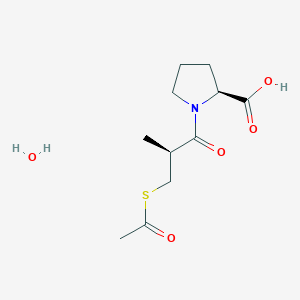
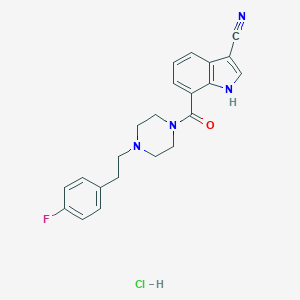
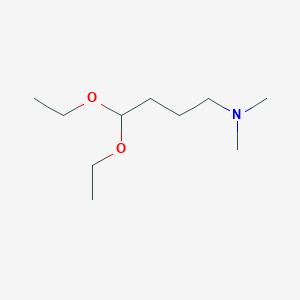
![Benzyl [(3R)-2,6-dioxooxan-3-yl]carbamate](/img/structure/B121663.png)
